molecular formula C10H11Br B12822447 4-Bromo-1-methyl-2,3-dihydro-1H-indene

4-Bromo-1-methyl-2,3-dihydro-1H-indene

Cat. No.: B12822447
M. Wt: 211.10 g/mol
InChI Key: FDMMEFNTHXUKFP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2,3-dihydro-1H-indene is a bicyclic organic compound consisting of a benzene ring fused to a partially saturated cyclopentane ring (2,3-dihydro-1H-indene core). Key structural features include:

  • Bromine at the 4-position of the aromatic ring, introducing steric bulk and electron-withdrawing effects.
  • Methyl group at the 1-position of the aliphatic cyclopentane moiety, contributing electron-donating and hydrophobic properties.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

4-bromo-1-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11Br/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,7H,5-6H2,1H3

InChI Key

FDMMEFNTHXUKFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2,3-dihydro-1H-indene typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-methyl-2,3-dihydro-1H-indene can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 1-methyl-2,3-dihydro-1H-indene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 4-hydroxy-1-methyl-2,3-dihydro-1H-indene or 4-amino-1-methyl-2,3-dihydro-1H-indene.

    Oxidation: Formation of 4-bromo-1-methyl-1H-indene-2-one or 4-bromo-1-methyl-1H-indene-2-carboxylic acid.

    Reduction: Formation of 1-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

4-Bromo-1-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2,3-dihydro-1H-indene depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on 2,3-Dihydro-1H-indene Derivatives
Compound Substituents Key Properties/Effects Reference
4-Bromo-1-methyl-2,3-dihydro-1H-indene 4-Br (aromatic), 1-CH₃ (aliphatic) Bromine increases lipophilicity and electron-withdrawing effects; methyl enhances hydrophobicity and electron donation. N/A
4,5,6-Trimethoxy-2,3-dihydro-1H-indene 4,5,6-OCH₃ (aromatic) Methoxy groups improve antiproliferative activity (tubulin inhibition) via electron donation. Compounds 12d and 12q show >75% inhibition at 0.1 mM .
Diaporindenes A–D 1,4-Benzodioxan moiety Exhibit anti-inflammatory activity (IC₅₀ = 4.2–9.0 µM) via nitric oxide inhibition. Structural flexibility from fused benzodioxan enhances target interactions .
2-Bromo-2,3-dihydro-1H-indene 2-Br (aliphatic) Bromine at aliphatic position alters reactivity; synthesized via deaminative bromination (76% yield) .
5-Amino-4-bromo-2,3-dihydro-1H-indene 4-Br, 5-NH₂ (aromatic) Amino group introduces polarity and hydrogen-bonding potential; used in pharmaceutical intermediates .

Key Insights :

  • Substituent position critically impacts bioactivity. For example, bromine at the aromatic 4-position (target compound) vs. aliphatic 2-position () leads to divergent electronic and steric effects.
  • Electron-donating groups (e.g., -OCH₃, -CH₃) enhance antiproliferative activity in tubulin inhibitors, while electron-withdrawing groups (e.g., -Br) may modulate reactivity and binding .
Table 2: Bioactive 2,3-Dihydro-1H-indene Derivatives
Compound Activity Mechanism/Application Reference
4,5,6-Trimethoxy derivatives Antiproliferative Tubulin polymerization inhibition (>75% growth inhibition at 0.1 mM) .
Diaporindenes A–D Anti-inflammatory Nitric oxide production inhibition (IC₅₀ = 4.2–9.0 µM) .
LY186641 (sulfonamide derivative) Anticancer (Phase I trial) Diaryl sulfonylurea with methemoglobinemia as dose-limiting toxicity .
4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Research intermediate Used in synthesis of fluorinated analogs and boronate esters .

Key Insights :

  • The tubulin-inhibiting trimethoxy derivatives highlight the importance of substitution pattern, suggesting that the target compound’s methyl and bromine groups may require optimization for similar activity.
  • Anti-inflammatory diaporindenes demonstrate that fused ring systems (e.g., benzodioxan) enhance potency, a feature absent in the target compound .

Key Insights :

  • The target compound’s bromine and methyl groups may complicate synthesis due to steric effects, whereas simpler halogenated derivatives (e.g., ) are more accessible.
  • Fluorinated analogs () demonstrate the utility of halogen diversity in tuning electronic properties.

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